N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a benzo[d][1,3]dioxol-5-yl (benzodioxole) group, a hydroxypropyl chain, and a phenylmethanesulfonamide moiety. Sulfonamides are pharmacologically significant due to their diverse biological activities, including enzyme inhibition and antimicrobial properties. This article compares its structural, synthetic, and analytical aspects with similar benzodioxole-containing compounds documented in recent research.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-17(19,14-7-8-15-16(9-14)23-12-22-15)11-18-24(20,21)10-13-5-3-2-4-6-13/h2-9,18-19H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPLMVPSNBYOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=CC=C1)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines.
Mode of Action
It has been suggested that similar compounds may cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.37 g/mol |
| Solubility | Soluble in DMSO |
| CAS Number | 1396884-50-6 |
The biological activity of this compound is primarily attributed to its interactions with various biological pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various derivatives of benzo[d][1,3]dioxole compounds. It was found that modifications at the hydroxypropyl position significantly enhanced antioxidant activity, with this compound showing a notable increase in radical scavenging activity compared to unmodified compounds .
Research on Anti-inflammatory Effects
In a recent investigation published in the International Journal of Inflammation, researchers assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated that treatment with this compound led to a significant reduction in the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Anticancer Potential
A study focusing on the anticancer properties of sulfonamide derivatives highlighted this compound as a promising candidate for further development. The compound was shown to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells.
Synthetic Routes
The synthesis of this compound generally involves several steps:
- Preparation of Benzo[d][1,3]dioxole Core : This can be achieved through cyclization reactions involving catechol derivatives.
- Formation of Hydroxypropyl Group : Introduced via nucleophilic substitution reactions.
- Sulfonamide Formation : The final step typically involves reacting the amine with a sulfonating agent.
Reaction Conditions
Optimal reaction conditions include:
- Solvent : Organic solvents such as dichloromethane or ethanol.
- Temperature : Reactions are often conducted at room temperature or slightly elevated temperatures to enhance yields.
Comparison with Similar Compounds
Structural Features
The target compound’s benzodioxole and sulfonamide groups differentiate it from analogs in the literature. Key structural comparisons include:
Key Observations :
Key Observations :
- Amide Coupling (5b): The use of HATU and DIPEA in DMF is standard for amide bond formation, achieving moderate yields .
- Cross-Coupling (3t) : Grignard reagents and chromium catalysts enable biphenyl formation, but yields are comparable to imidazole derivatives (4d-f) .
- Halogen/Nitro Substituents (4d-f) : Electrophilic aromatic substitution reactions under reflux conditions highlight the reactivity of benzodioxole rings in imidazole systems .
Analytical Characterization
Structural confirmation and purity assessment methods for benzodioxole derivatives:
| Compound | 1H/13C-NMR | MS | Elemental Analysis | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Target Compound | – | – | – | – | – |
| 5b | Yes | Yes (HPLC-MS) | No | >95% | |
| 4d-f | Yes | Yes | Yes | Not reported | |
| 3t | Not reported | Not reported | No | Not reported |
Key Observations :
- Spectroscopic Consistency : All compounds in and were validated via NMR and MS, standard for benzodioxole derivatives . The target compound would likely require similar confirmation.
- Purity Standards : HPLC-MS was critical for 5b (>95% purity), suggesting the importance of chromatographic methods for sulfonamide analogs .
Physical Properties
Melting points, solubility, and stability vary with functional groups:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
